Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine structure
96464-10-7 structure
Product Name:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
CAS-Nr.:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280
Update Time:2025-10-29

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
    • NCGC00307427-01
    • STK893868
    • AG-996/31204037
    • CS-0165891
    • EN300-1221159
    • HMS590F11
    • 3P-096
    • F1018-0635
    • Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
    • DTXSID60327962
    • AB00127315-04
    • AI-204/31691042
    • AKOS001476856
    • BBL021162
    • ChemDiv1_001177
    • 96464-10-7
    • SR-01000410961
    • MFCD00444818
    • E82050
    • NSC-707994
    • SR-01000410961-1
    • EU-0069347
    • NSC707994
    • 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
    • MDL: MFCD00444818
    • Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
    • InChI-Schlüssel: AYRHYFIXKCKMIK-UHFFFAOYSA-N
    • Lächelt: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

Berechnete Eigenschaften

  • Genaue Masse: 305.95594g/mol
  • Monoisotopenmasse: 305.95594g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 268
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topologische Polaroberfläche: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A029182496-1g
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$501.60 2023-08-31
TRC
B695805-25mg
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
25mg
$ 98.00 2023-04-18
TRC
B695805-50mg
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
50mg
$ 155.00 2023-04-18
TRC
B695805-100mg
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
100mg
$ 236.00 2023-04-18
TRC
B695805-250mg
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
250mg
$ 414.00 2023-04-18
Chemenu
CM151267-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$427 2021-08-05
abcr
AB383157-500 mg
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; .
96464-10-7
500 mg
€397.80 2023-07-19
abcr
AB383157-1 g
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; .
96464-10-7
1 g
€752.80 2023-07-19
Chemenu
CM151267-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$*** 2023-05-04
eNovation Chemicals LLC
Y1243630-250mg
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
96464-10-7 97%
250mg
$60 2024-06-06

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Magnesium oxide Solvents: Water ;  2.5 h, rt
Referenz
A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium
Patil, S. V.; Gaikwad, N. D.; Bobade, V. D., Arabian Journal of Chemistry, 2016, 9,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium ,  9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  24 h, 25 - 30 °C
Referenz
Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides
Singh, Bhagat; Ahmed, Jasimuddin; Biswas, Amit; Paira, Rupankar; Mandal, Swadhin K., Journal of Organic Chemistry, 2021, 86(10), 7242-7255

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Referenz
Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds
Sundberg, Richard J.; Dahlhausen, D. J.; Manikumar, G.; Mavunkel, B.; Biswas, Atanu; et al, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  6 h, reflux
Referenz
Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones
Rajitha, G.; Ravibabu, V.; Ramesh, G.; Rajitha, B., Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  1 - 2 h, rt
Referenz
Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening
Bhargava, Sangeeta; Choudhary, Anita, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Referenz
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Ethanol ;  3 h
Referenz
A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry
Das, Dharmendra; Bhutia, Zigmee T.; Panjikar, Padmini C.; Chatterjee, Amrita; Banerjee, Mainak, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 overnight, 60 °C
Referenz
Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions
Ganiek, Maximilian A.; Ivanova, Maria V.; Martin, Benjamin; Knochel, Paul, Angewandte Chemie, 2018, 57(52), 17249-17253

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  1 - 2 h, 70 °C
Referenz
Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines
Firuz, Mahdieh Esi; Rajai-Daryasarei, Saideh ; Rominger, Frank; Biglari, Abbas; Balalaie, Saeed, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Referenz
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Referenz
Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization
Kant Yadav, Ravi; Kumar, Yogesh; Chaudhary, Sandeep, ChemistrySelect, 2020, 5(29), 9235-9239

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

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